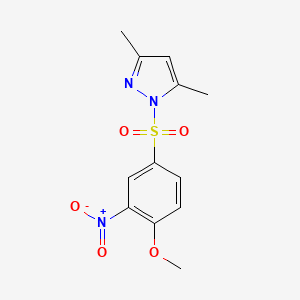

1-(4-Methoxy-3-nitrophenyl)sulfonyl-3,5-dimethylpyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

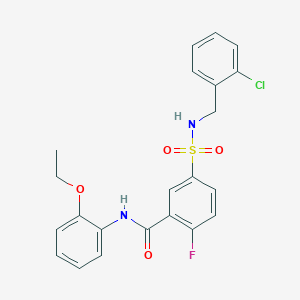

“1-(4-Methoxy-3-nitrophenyl)sulfonyl-3,5-dimethylpyrazole” is a chemical compound with the molecular formula C12H13N3O5S . It has an average mass of 311.314 Da and a monoisotopic mass of 311.057587 Da . This compound is used in various scientific research applications.

Synthesis Analysis

The synthesis of pyrazole nucleus, which is a part of this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methoxy-3-nitrophenyl)sulfonyl-3,5-dimethylpyrazole” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on various chemical databases .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Anticancer Activities

Cyclooxygenase-2 (COX-2) Inhibitors : A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of potent and selective inhibitors. This research contributed to the development of celecoxib, a COX-2 inhibitor used for treating arthritis and pain (Penning et al., 1997).

Carbonic Anhydrase Inhibitors : Pyrazoline benzensulfonamides were synthesized and evaluated for their inhibition potency against human carbonic anhydrase isoenzymes (hCA I and hCA II). These compounds exhibited significant inhibitory activity, suggesting their potential as novel CA inhibitors with low cytotoxicity and tumor selectivity (Ozmen Ozgun et al., 2019).

Antimicrobial and Antifungal Activities

Antibacterial and DNA Photocleavage Study : Derivatives of 1-(2-Arenethyl)-3,5-dimethyl-1H-pyrazoles were synthesized and evaluated for their antibacterial potential against various bacterial strains. Compounds bearing methoxy and nitro groups exhibited inhibitory potential, and some also displayed DNA photocleavage activity (Sharma et al., 2020).

Supramolecular Materials and Chemical Synthesis

Organized Assemblies of Protonated Pyrazole-Based Ionic Salts : The study of 3(5)-(4-methoxyphenyl)-5(3)-phenyl-1H-pyrazole with nitric acid led to the formation of salts that exhibit unique supramolecular structures, demonstrating the potential of these compounds in developing supramolecular materials (Zheng et al., 2013).

Corrosion Inhibition

Ultrasound-Induced Synthesis for Industrial Applications : Pyrazolo-pyridine derivatives were synthesized and evaluated as corrosion inhibitors for mild steel in an acidic medium. These compounds showed high inhibition efficiency, making them useful for industrial pickling processes (Dohare et al., 2018).

Eigenschaften

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)sulfonyl-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5S/c1-8-6-9(2)14(13-8)21(18,19)10-4-5-12(20-3)11(7-10)15(16)17/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCOYQJEPLLXAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-3-nitrophenyl)sulfonyl-3,5-dimethylpyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2690505.png)

![2-(3-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2690506.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2690508.png)

![2-Chloro-N-[1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]acetamide](/img/structure/B2690514.png)

![N-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2690519.png)

![ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2690523.png)

![6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2690524.png)